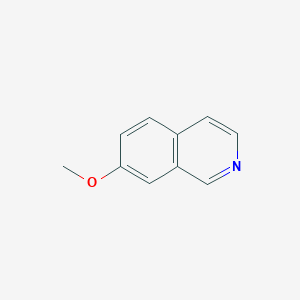

7-Methoxyisoquinoline

描述

Overview of Isoquinoline (B145761) Derivatives in Academic Contexts

Isoquinoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that are the subject of extensive study in medicinal and synthetic organic chemistry. ontosight.aibohrium.com Structurally, isoquinoline is an isomer of quinoline (B57606), composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. semanticscholar.org This core structure is a common scaffold found in a variety of natural products, particularly alkaloids, and synthetic compounds with a broad spectrum of pharmacological activities. semanticscholar.orgnih.gov

In the realm of academic and industrial research, isoquinoline derivatives are recognized as "privileged scaffolds" in drug discovery. beilstein-journals.org This is attributed to their ability to interact with a wide range of biological targets, leading to diverse therapeutic applications. wisdomlib.org Documented biological activities of isoquinoline derivatives include anticancer, antimicrobial, anti-inflammatory, antiviral, antioxidant, and enzyme inhibitory properties. semanticscholar.orgnih.govwisdomlib.org Well-known drugs containing the isoquinoline nucleus include the analgesic morphine, the vasodilator papaverine (B1678415), and the antihypertensive agent quinapril. semanticscholar.org

The synthesis of isoquinoline derivatives is a key area of focus, with numerous methods developed to construct and functionalize the isoquinoline core. bohrium.com These synthetic strategies are crucial for creating novel compounds with enhanced or specific biological activities. nih.gov The position and nature of substituents on the isoquinoline ring system are critical in determining the compound's pharmacological profile. semanticscholar.org For instance, substitutions at the C-1, C-3, and C-4 positions, as well as modifications to the nitrogen atom, have been shown to significantly influence the biological effects of these compounds. nih.gov

Significance of Methoxy-Substituted Isoquinolines in Chemical and Biological Research

The introduction of a methoxy (B1213986) group (-OCH3) to the isoquinoline scaffold has a profound impact on the molecule's physicochemical and biological properties. The position of the methoxy group on the isoquinoline ring can modulate electron density, which in turn influences the compound's reactivity, solubility, and ability to interact with biological targets. evitachem.com

Methoxy-substituted isoquinolines are prevalent in numerous biologically active natural products and synthetic compounds. beilstein-journals.org For example, the presence of methoxy groups is a key feature of many isoquinoline alkaloids with significant pharmacological activities. Research has shown that methoxylation can enhance the therapeutic potential of isoquinoline derivatives. For instance, some methoxy-substituted isoquinolines have demonstrated potent anticancer, antimicrobial, and anti-inflammatory activities. nih.gov

The methoxy group can influence biological activity through several mechanisms. It can affect the molecule's lipophilicity, which is crucial for its ability to cross cell membranes. ontosight.ai Additionally, the methoxy group can participate in hydrogen bonding with biological targets such as enzymes and receptors, thereby influencing the compound's binding affinity and efficacy. The electronic effects of the methoxy group can also alter the reactivity of the isoquinoline ring, making it a versatile intermediate for the synthesis of more complex molecules. evitachem.com

A notable example of a complex methoxy-substituted isoquinoline derivative is 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833). This compound was developed through fragment-based drug design and is a potent and selective inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a target for anti-inflammatory therapeutics. acs.orgnih.gov

Research Gaps and Future Directions for 7-Methoxyisoquinoline Studies

While research on isoquinoline derivatives is extensive, studies focusing specifically on this compound are less common, presenting several opportunities for future investigation.

Table 1: Properties of this compound and Related Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Area |

| This compound | 39989-39-4 | C10H9NO | 159.185 | Antitumor and antimicrobial activities glpbio.comcymitquimica.com |

| 1-Chloro-7-methoxyisoquinoline | 53533-54-3 | C10H8ClNO | 193.63 | Precursor for IRAK4 inhibitors americanelements.com |

| This compound-1,3(2H,4H)-dione | 76746-94-6 | Not Available | Not Available | Intermediate in organic synthesis lookchem.com |

| 1-Hydrazinyl-7-methoxyisoquinoline | 27187-10-6 | C10H11N3O | 189.21 | Lead compound for anticancer/antimicrobial agents evitachem.com |

A significant research gap exists in the comprehensive evaluation of the biological activity of this compound itself. While it is often used as a starting material or intermediate in the synthesis of more complex molecules, its intrinsic pharmacological profile is not well-documented. evitachem.comchemimpex.com Future research should, therefore, include extensive in vitro and in vivo screening to determine its potential as an anticancer, antimicrobial, anti-inflammatory, or neuroprotective agent.

Furthermore, there is a need for the development of more efficient and scalable synthetic routes to this compound and its derivatives. While methods like the Pomeranz-Fritsch and Skraup reactions are established for isoquinoline synthesis, optimizing these for 7-methoxy-substituted compounds could facilitate broader research and application. smolecule.com

Another promising direction is the exploration of this compound as a scaffold for the development of novel therapeutic agents through techniques like fragment-based drug design and combinatorial chemistry. acs.orgnih.gov The synthesis and biological evaluation of a diverse library of this compound derivatives could lead to the discovery of new lead compounds for various diseases. ontosight.ai

Finally, detailed mechanistic studies are required to understand how the 7-methoxy substitution influences the interaction of these compounds with their biological targets. smolecule.com Computational modeling and structural biology techniques, such as X-ray crystallography, can provide valuable insights into the structure-activity relationships of this compound derivatives, guiding the design of more potent and selective molecules.

Structure

3D Structure

属性

IUPAC Name |

7-methoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-12-10-3-2-8-4-5-11-7-9(8)6-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNUXNXZDJVGSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344085 | |

| Record name | 7-Methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39989-39-4 | |

| Record name | 7-Methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Methoxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Methoxyisoquinoline and Its Derivatives

Classical Approaches in Isoquinoline (B145761) Synthesis and their Applicability to 7-Methoxyisoquinoline

Several named reactions have been fundamental in the synthesis of isoquinolines for over a century. These methods, with appropriate modifications, are applicable to the synthesis of this compound.

The Pomeranz-Fritsch reaction, independently described by Cäsar Pomeranz and Paul Fritsch in 1893, is a classic method for synthesizing isoquinolines. thermofisher.comwikipedia.org The reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by the condensation of an aromatic aldehyde and a 2,2-dialkoxyethylamine. wikipedia.orgorganicreactions.org

The general mechanism proceeds through the formation of a Schiff base (benzalaminoacetal) from an aromatic aldehyde and an aminoacetaldehyde dialkyl acetal. Subsequent acid-catalyzed cyclization and elimination of alcohol molecules lead to the aromatic isoquinoline ring. thermofisher.comwikipedia.org The choice of acid is crucial, with concentrated sulfuric acid being traditional, while Lewis acids like trifluoroacetic anhydride have also been employed. wikipedia.org

The applicability of the Pomeranz-Fritsch reaction extends to the synthesis of various substituted isoquinolines, including those with methoxy (B1213986) groups. clockss.org For instance, this compound can be prepared using this methodology, highlighting its utility in accessing specific isomers. clockss.org

Several modifications have been developed to improve the yields and broaden the scope of the Pomeranz-Fritsch reaction.

Schlittler-Müller Modification : This variation utilizes a substituted benzylamine and glyoxal hemiacetal as starting materials to produce C1-substituted isoquinolines. thermofisher.comchem-station.com

Bobbitt Modification : This approach involves the hydrogenation of the initially formed benzalaminoacetal to a more stable amine intermediate before the acid-catalyzed cyclization. This modification typically leads to the formation of tetrahydroisoquinolines. thermofisher.comsci-hub.se

Jackson's Modification : This modification involves the conversion of the intermediate benzylamine to a tosylamide, which can then be cyclized under dilute mineral acid conditions. This method has been specifically used in the synthesis of 8-bromo-7-methoxyisoquinoline. sci-hub.sesemanticscholar.org

A study reported a modified Pomeranz–Fritsch reaction for the synthesis of 7-benzyloxy-6-methoxyisoquinoline, starting from O-benzylisovanillin. beilstein-journals.org This approach involved a reductive amination with aminoacetaldehyde dimethyl acetal, followed by N-tosylation and acid-mediated cyclization. beilstein-journals.org

Table 1: Key Features of Pomeranz-Fritsch Reaction and its Modifications

| Reaction/Modification | Starting Materials | Key Transformation | Product Type |

| Pomeranz-Fritsch | Aromatic aldehyde, 2,2-dialkoxyethylamine | Acid-catalyzed cyclization of benzalaminoacetal | Isoquinoline |

| Schlittler-Müller | Substituted benzylamine, glyoxal hemiacetal | Condensation and cyclization | C1-substituted isoquinoline |

| Bobbitt | Benzalaminoacetal | Hydrogenation then acid-catalyzed cyclization | Tetrahydroisoquinoline |

| Jackson's | Benzylamine-acetal | Conversion to N-tosylamide then cyclization | Isoquinoline |

The Pictet-Spengler reaction, discovered in 1911, is a fundamental method for the synthesis of tetrahydroisoquinolines. wikipedia.org The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgname-reaction.comthermofisher.com This reaction is considered a special case of the Mannich reaction. wikipedia.org

The mechanism is initiated by the formation of an iminium ion from the β-arylethylamine and the carbonyl compound under acidic conditions. The electrophilic iminium ion then attacks the electron-rich aromatic ring, leading to cyclization and the formation of the tetrahydroisoquinoline ring system after deprotonation. wikipedia.orgname-reaction.com The success of the reaction is often dependent on the nucleophilicity of the aromatic ring; electron-donating groups, such as a methoxy group, facilitate the cyclization. wikipedia.org

This reaction is particularly relevant to the synthesis of this compound as it provides a direct route to 7-methoxytetrahydroisoquinolines, which can then be aromatized to the corresponding isoquinoline. The presence of the methoxy group at the desired position on the starting phenethylamine directs the cyclization.

The Bischler-Napieralski reaction, first reported in 1893, is a widely used method for the synthesis of 3,4-dihydroisoquinolines. wikipedia.orgnrochemistry.com The reaction involves the intramolecular cyclization of β-arylethylamides using a dehydrating agent in acidic conditions. wikipedia.orgnrochemistry.comjk-sci.com The resulting dihydroisoquinolines can be subsequently oxidized to form the fully aromatic isoquinoline ring system. wikipedia.org

Commonly used dehydrating agents include phosphoryl chloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA). wikipedia.orgnrochemistry.com The reaction is an intramolecular electrophilic aromatic substitution. The presence of electron-donating groups on the benzene (B151609) ring of the β-arylethylamide enhances the reaction rate and yield. jk-sci.com

For the synthesis of this compound derivatives, a suitably substituted N-[2-(methoxyphenyl)ethyl]amide is required. For example, the treatment of N-[2-(4-methoxyphenyl)-ethyl]-acylamide with a dehydrating agent would lead to the formation of a 7-methoxy-3,4-dihydroisoquinoline derivative. A specific example from the literature demonstrates the formation of 7-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline from the reaction of N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide with POCl₃. wikipedia.org

The reaction mechanism is thought to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the specific reaction conditions. wikipedia.orgnrochemistry.com

Modern Synthetic Strategies for this compound

Modern organic synthesis has introduced a variety of new methods for the construction of heterocyclic rings, with transition metal-catalyzed reactions being at the forefront.

Transition metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic compounds like isoquinolines, offering high efficiency and functional group tolerance. ias.ac.inrsc.org Various metals, including palladium, rhodium, ruthenium, and cobalt, have been utilized in annulation reactions to construct heterocyclic frameworks. rsc.org

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high reliability and versatility. nih.gov Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination have been extensively used in the synthesis of complex molecules, including pharmaceuticals and natural products. nih.govmdpi.com

The general catalytic cycle for many palladium-catalyzed cross-coupling reactions involves three key steps:

Oxidative Addition : The palladium(0) catalyst reacts with an organic halide or triflate to form a palladium(II) intermediate. mdpi.comyoutube.com

Transmetalation : A main group organometallic compound transfers its organic group to the palladium(II) complex. youtube.com

Reductive Elimination : The two organic groups on the palladium(II) complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired product. youtube.com

In the context of isoquinoline synthesis, these reactions can be used to build the carbon skeleton of the molecule or to functionalize a pre-existing isoquinoline ring. For example, a Sonogashira coupling reaction between 8-bromo-7-methoxyisoquinoline and 1-hexyne has been reported, using a bis(triphenylphosphine)palladium(II) chloride catalyst, to produce 8-(hex-1-yn-1-yl)-7-methoxyisoquinoline. semanticscholar.org This demonstrates the utility of palladium catalysis in the late-stage functionalization of the this compound scaffold.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Bond Formed |

| Suzuki-Miyaura | Organoboron compound and organic halide/triflate | C-C |

| Heck | Alkene and aryl/vinyl halide/triflate | C-C |

| Sonogashira | Terminal alkyne and aryl/vinyl halide | C-C |

| Buchwald-Hartwig | Amine and aryl halide/triflate | C-N |

| Negishi | Organozinc compound and organic halide/triflate | C-C |

Transition Metal-Catalyzed Reactions

Electrophilic Ring Closure of Iminoalkynes for Substituted Isoquinolines

A versatile method for the synthesis of substituted isoquinolines involves the electrophilic ring closure of iminoalkynes. This intramolecular cyclization strategy provides a direct route to functionalized isoquinoline systems under mild reaction conditions. capes.gov.brnih.gov The general approach involves the reaction of an iminoalkyne, typically derived from the condensation of an o-alkynylbenzaldehyde with a primary amine, with an electrophile.

The reaction proceeds through the activation of the alkyne by the electrophile, followed by the nucleophilic attack of the imine nitrogen onto the activated alkyne, leading to the formation of the isoquinoline ring. A variety of electrophiles can be employed, including iodine (I₂), iodine monochloride (ICl), phenylselenyl chloride (PhSeCl), and phenylsulfenyl chloride (PhSCl), which results in the incorporation of a halogen, selenium, or sulfur atom at the 4-position of the isoquinoline ring. nih.gov

The yields of this reaction are generally good to excellent, and the methodology is tolerant of a range of functional groups on both the aromatic ring and the alkyne substituent. capes.gov.brnih.gov For the synthesis of a this compound derivative using this method, a precursor such as an iminoalkyne derived from a 4-methoxy-2-alkynylbenzaldehyde would be required. The presence of the electron-donating methoxy group on the benzene ring can influence the reactivity and regioselectivity of the cyclization. While specific examples detailing the synthesis of this compound via this exact route are not prevalent in the provided literature, the general applicability of the method suggests its feasibility. capes.gov.brnih.govorganic-chemistry.org

| Electrophile | Resulting 4-Substituent | General Yields | Reference |

| I₂ | Iodo | Good to Excellent | nih.gov |

| ICl | Iodo | Good to Excellent | nih.gov |

| PhSeCl | Phenylselenyl | Moderate to Excellent | nih.gov |

| PhSCl | Phenylsulfenyl | Moderate to Excellent | nih.gov |

Directed Ortho-Metalation and Related Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. In the context of isoquinolines, the nitrogen atom can act as a directing group, facilitating functionalization at the C-1 and C-8 positions.

The C-1 position of the isoquinoline nucleus is particularly susceptible to deprotonation due to the inductive effect of the ring nitrogen. This allows for regioselective metalation at this site, followed by quenching with various electrophiles to introduce a wide range of substituents.

A study on the synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline demonstrated the direct metalation of 7-benzyloxy-6-methoxyisoquinoline at the C-1 position using a Knochel-Hauser base (TMPMgCl·LiCl). The resulting magnesiated intermediate was then subjected to a cuprate-mediated methylation using iodomethane and catalytic amounts of CuCN·2LiCl. While this direct approach did yield the desired 1-methylated product, the reaction was not complete, leading to a mixture of the product and starting material with similar polarities, which complicated purification and resulted in a modest isolated yield of 34%.

| Substrate | Reagents | Product | Yield | Reference |

| 7-Benzyloxy-6-methoxyisoquinoline | 1. TMPMgCl·LiCl 2. MeI, CuCN·2LiCl | 7-Benzyloxy-6-methoxy-1-methylisoquinoline | 34% |

| Step | Reagents | Intermediate/Product | Yield | Reference |

| Aminomethylation | 1. TMPMgCl·LiCl 2. Eschenmoser's salt | 1-(Dimethylaminomethyl)-7-benzyloxy-6-methoxyisoquinoline | 81% | |

| Quaternization | MeI | 1-((Trimethylammonio)methyl)-7-benzyloxy-6-methoxyisoquinoline iodide | 96% | |

| Hydrogenolysis | H₂, Pd/C | 7-Benzyloxy-6-methoxy-1-methylisoquinoline | 54% |

Fragment-Based Drug Design Approaches to Methoxyisoquinolines

Fragment-based drug design (FBDD) has emerged as a powerful strategy in modern drug discovery. This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. The structural information from these fragment-target complexes is then used to "grow" or "link" the fragments into more potent lead compounds. The isoquinoline scaffold, including methoxy-substituted derivatives, is a common motif in these fragment libraries due to its "privileged" status, meaning it is a structural template that can bind to a variety of biological targets.

In one example of FBDD, a library of approximately 5,000 isoquinoline derivatives was screened to identify inhibitors of Protein Kinase C (PKC). The library was designed to explore substitutions at various positions of the isoquinoline ring. Through this screening, hit fragments were identified and subsequently optimized, leading to the development of a 5,7-disubstituted isoquinoline with good efficacy in an animal model of rheumatoid arthritis. This demonstrates how FBDD can be utilized to develop potent and selective inhibitors based on the methoxyisoquinoline scaffold.

The process typically follows these steps:

Fragment Library Screening: A library of low-molecular-weight fragments, often including various substituted isoquinolines, is screened against a biological target.

Hit Identification and Validation: Fragments that bind to the target are identified and their binding is confirmed using biophysical techniques.

Structural Elucidation: The binding mode of the hit fragments is determined, often through X-ray crystallography or NMR spectroscopy.

Fragment Evolution: The identified fragments are then optimized by either "growing" them to occupy adjacent pockets of the binding site or by "linking" multiple fragments that bind to different sites.

This iterative process of design, synthesis, and testing allows for the development of highly potent and selective drug candidates.

Asymmetric Synthesis of Chiral Methoxyisoquinoline Derivatives

The introduction of chirality into the isoquinoline framework is of great importance, as many biologically active isoquinoline alkaloids possess stereogenic centers. Asymmetric synthesis aims to produce enantiomerically pure or enriched chiral compounds. For methoxyisoquinoline derivatives, the focus is often on the asymmetric synthesis of chiral 1-substituted tetrahydroisoquinolines.

Several strategies have been developed for the asymmetric synthesis of chiral tetrahydroisoquinolines, including:

Asymmetric Hydrogenation: The enantioselective hydrogenation of 3,4-dihydroisoquinolines using chiral metal catalysts (e.g., based on ruthenium, rhodium, or iridium) can provide chiral tetrahydroisoquinolines with high enantioselectivity.

Chiral Auxiliaries: A chiral auxiliary can be attached to the isoquinoline precursor to direct a diastereoselective reaction, after which the auxiliary is removed.

Organocatalysis: Chiral organocatalysts, such as chiral phosphoric acids or amines, can be used to catalyze enantioselective reactions, such as the Pictet-Spengler reaction, to produce chiral tetrahydroisoquinolines.

1,3-Dipolar Cycloaddition: The asymmetric [3+2] 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines with various dipolarophiles can be catalyzed by chiral primary amines to afford a range of chiral tetrahydroisoquinoline derivatives with high diastereoselectivity and enantioselectivity. nih.gov

For instance, the enantioselective 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines with allyl alkyl ketones has been shown to produce tetrahydroisoquinoline derivatives with up to >25:1 diastereomeric ratio and >95% enantiomeric excess. nih.gov This methodology provides an efficient route to construct diverse and complex chiral tetrahydroisoquinoline compounds.

| Asymmetric Method | General Approach | Potential for Methoxyisoquinolines |

| Asymmetric Hydrogenation | Enantioselective reduction of dihydroisoquinolines | Applicable to precursors of 7-methoxy-tetrahydroisoquinolines. |

| Chiral Auxiliaries | Diastereoselective functionalization | Can be used to introduce chirality at C-1 of the tetrahydroisoquinoline ring. |

| Organocatalysis | Enantioselective cyclization (e.g., Pictet-Spengler) | Suitable for the synthesis of chiral 7-methoxy-tetrahydroisoquinolines from appropriate precursors. |

| 1,3-Dipolar Cycloaddition | Asymmetric cycloaddition to form the chiral core | A versatile method for creating complex chiral tetrahydroisoquinoline structures. nih.gov |

Precursor Synthesis and Derivatization Routes relevant to this compound

The synthesis of this compound and its derivatives relies on the availability of appropriately substituted precursors. Several classical named reactions in organic chemistry provide the foundation for constructing the isoquinoline core, which can then be further derivatized.

Bischler-Napieralski Reaction: This is one of the most widely used methods for the synthesis of 3,4-dihydroisoquinolines. wikipedia.orgorganic-chemistry.orgnrochemistry.com It involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org To synthesize a precursor for this compound, a β-(3-methoxyphenyl)ethylamide would be the starting material. The resulting 3,4-dihydro-7-methoxyisoquinoline can then be dehydrogenated to afford this compound.

Pomeranz-Fritsch Reaction: This reaction allows for the synthesis of isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by the condensation of a benzaldehyde with 2,2-diethoxyethylamine. thermofisher.comorganicreactions.orgchem-station.comwikipedia.org For the synthesis of this compound, 3-methoxybenzaldehyde would be the required starting material.

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline. organicreactions.orgthermofisher.comresearchgate.netnih.gov To obtain a 7-methoxytetrahydroisoquinoline precursor, a β-(3-methoxyphenyl)ethylamine would be reacted with a suitable carbonyl compound. The resulting tetrahydroisoquinoline can then be oxidized to the corresponding isoquinoline.

These classical methods provide access to the core this compound scaffold, which can then be subjected to various derivatization reactions, such as those described in the preceding sections (e.g., directed metalation, cross-coupling reactions) to install further functionality.

Synthesis of Halogenated Methoxyisoquinoline Intermediates

The preparation of halogenated this compound derivatives often requires multi-step synthetic sequences, tailored to achieve the desired regioselectivity. Key intermediates such as 4-bromo-7-methoxyisoquinoline, 8-bromo-7-methoxyisoquinoline, and 1-iodo-7-methoxyisoquinoline are valuable precursors for further chemical elaboration.

8-Bromo-7-methoxyisoquinoline:

Two primary strategies have been reported for the synthesis of 8-bromo-7-methoxyisoquinoline. The first approach involves a modification of the Pomeranz-Fritsch reaction. semanticscholar.orgresearchgate.net This method utilizes the acid-catalyzed cyclization of a benzalaminoacetal to construct the isoquinoline core. wikipedia.orgthermofisher.com

A second route to 8-bromo-7-methoxyisoquinoline begins with 7-methoxy-8-nitroisoquinoline. This precursor undergoes reduction of the nitro group to an amine, followed by diazotization and a subsequent Sandmeyer reaction to introduce the bromine atom at the 8-position. semanticscholar.org The Sandmeyer reaction is a versatile method for the conversion of an aromatic amino group into a variety of substituents, including halogens, via a diazonium salt intermediate. organic-chemistry.orgnih.gov

| Starting Material | Key Reactions | Product | Reference |

| Benzaldehyde derivative and 2,2-dialkoxyethylamine | Pomeranz-Fritsch reaction | 8-Bromo-7-methoxyisoquinoline | semanticscholar.orgresearchgate.net |

| 7-Methoxy-8-nitroisoquinoline | Nitro group reduction, Diazotization, Sandmeyer reaction | 8-Bromo-7-methoxyisoquinoline | semanticscholar.org |

Table 1. Synthetic Approaches to 8-Bromo-7-methoxyisoquinoline.

4-Bromo-7-methoxyisoquinoline and 1-Iodo-7-methoxyisoquinoline:

Detailed synthetic procedures for 4-bromo-7-methoxyisoquinoline and 1-iodo-7-methoxyisoquinoline are less commonly reported in the literature. However, general methodologies for the synthesis of bromoisoquinolines often involve the palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl (B1604629) azides. researchgate.net The synthesis of 7-bromoisoquinoline has been achieved through a diazotization-bromination sequence starting from the corresponding aminoisoquinoline. google.com These approaches could potentially be adapted for the synthesis of the 4-bromo and 1-iodo analogs of this compound.

Functional Group Interconversions and Transformations

The halogenated this compound intermediates are highly versatile building blocks for the introduction of a wide range of functional groups through various cross-coupling reactions. These transformations are instrumental in creating diverse molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the halogenated isoquinoline with an organoboron reagent in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This method is widely used to introduce aryl, heteroaryl, or vinyl substituents. The reactivity of the halide in Suzuki coupling generally follows the order I > Br > Cl. researchgate.net

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. libretexts.orgwikipedia.org This reaction is particularly useful for introducing alkynyl moieties, which can serve as handles for further transformations. nih.govresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the synthesis of arylamines from aryl halides. wikipedia.org This method can be employed to introduce various amine functionalities onto the this compound core.

| Reaction | Coupling Partners | Bond Formed | Catalyst System |

| Suzuki-Miyaura Coupling | Halogenated isoquinoline + Organoboron reagent | C-C | Palladium catalyst + Base |

| Sonogashira Coupling | Halogenated isoquinoline + Terminal alkyne | C-C (alkynyl) | Palladium catalyst + Copper co-catalyst |

| Buchwald-Hartwig Amination | Halogenated isoquinoline + Amine | C-N | Palladium catalyst + Base |

Table 2. Key Functional Group Interconversions of Halogenated 7-Methoxyisoquinolines.

These functional group interconversions provide a robust platform for the structural diversification of the this compound scaffold, enabling the synthesis of a vast library of derivatives for various scientific investigations.

Chemical Transformations and Reactivity of 7 Methoxyisoquinoline

Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Ring System

The fused benzene (B151609) and pyridine (B92270) rings of isoquinoline exhibit distinct reactivities towards electrophiles. Electrophilic aromatic substitution (EAS) predominantly occurs on the more electron-rich benzene ring. In the case of 7-methoxyisoquinoline, the methoxy (B1213986) group at the 7-position is an activating, ortho-, para-directing group. This directing effect, in conjunction with the inherent reactivity of the isoquinoline nucleus, governs the regioselectivity of EAS reactions.

A notable example of electrophilic substitution on a this compound precursor is the synthesis of 8-bromo-7-methoxyisoquinoline. This reaction is achieved through a modification of the Pomeranz-Fritsch synthesis, where the electrophilic ring closure to form the isoquinoline ring system is directed to the position para to the methoxy group, resulting in substitution at the C-8 position researchgate.netsemanticscholar.orgumich.edu. This outcome highlights the strong directing influence of the methoxy group, favoring substitution at the adjacent C-8 position. While direct nitration or Friedel-Crafts reactions on this compound itself are not extensively detailed in the reviewed literature, the synthesis of 8-bromo-7-methoxyisoquinoline serves as a key example of the regiochemical outcome of electrophilic attack on this system.

| Reaction | Reagents/Conditions | Product | Reference |

| Bromination (via Pomeranz-Fritsch) | N-(2-bromo-3-methoxybenzyl)aminoacetaldehyde dimethyl acetal, acid | 8-Bromo-7-methoxyisoquinoline | researchgate.netsemanticscholar.orgumich.edu |

Nucleophilic Reactions Involving the Methoxy Group or Other Positions

The electron-rich nature of the benzene ring in this compound generally makes it less susceptible to nucleophilic aromatic substitution. However, the pyridine ring can be susceptible to nucleophilic attack, particularly at the C-1 position, especially if the nitrogen is quaternized.

While specific examples of direct nucleophilic attack on this compound are not abundant in the literature, the broader class of methoxy-substituted aromatic compounds can undergo nucleophilic substitution of the methoxy group under certain conditions. For instance, nucleophilic amination of methoxy arenes has been achieved using sodium hydride in the presence of lithium iodide, proceeding via a concerted nucleophilic aromatic substitution pathway ntu.edu.sg. Photochemical nucleophilic substitution of methoxyanthraquinones with amines has also been reported, suggesting that light-induced reactions could be a potential avenue for nucleophilic substitution on this compound rsc.org.

Furthermore, the formation of isoquinolinium salts enhances the electrophilicity of the ring system. N-alkoxy isoquinolinium salts can be synthesized from isoquinoline N-oxides, and these salts are more susceptible to nucleophilic attack sigmaaldrich.com.

Reduction Reactions of the Isoquinoline Nucleus

The reduction of the isoquinoline ring system is a crucial transformation, leading to the formation of dihydro- and tetrahydroisoquinoline derivatives, which are prevalent scaffolds in many biologically active molecules.

Formation of Tetrahydroisoquinoline Derivatives

The synthesis of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives from 7-methoxy-substituted precursors is well-established, primarily through the Bischler-Napieralski and Pictet-Spengler reactions.

The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to yield a 3,4-dihydroisoquinoline. This intermediate can then be readily reduced to the corresponding 1,2,3,4-tetrahydroisoquinoline. The presence of an electron-donating group, such as a methoxy group at the 7-position of the final product (originating from the para-position of the starting phenylethylamine), facilitates the electrophilic cyclization step rsc.org. For example, N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide, upon treatment with POCl₃, yields 7-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline researchgate.net. This dihydroisoquinoline can then be reduced to the tetrahydroisoquinoline derivative.

The Pictet-Spengler reaction provides a direct route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. This reaction is also favored by electron-donating substituents on the aromatic ring nih.gov. The synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been achieved using a Pomeranz–Fritsch–Bobbitt cyclization, which is a related method for constructing the tetrahydroisoquinoline core researchgate.netmdpi.com.

Catalytic hydrogenation is another effective method for the reduction of the isoquinoline nucleus. While specific conditions for the complete reduction of this compound were not detailed in the provided search results, various catalytic systems are known to be effective for the hydrogenation of quinolines and isoquinolines nih.govmdpi.comnih.govrsc.orgrsc.org.

| Reaction Type | Starting Material Example | Key Reagents | Product Type | References |

| Bischler-Napieralski Reaction | N-[2-(4-methoxyphenyl)-ethyl]-acetamide | POCl₃, then a reducing agent (e.g., NaBH₄) | 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | researchgate.netrsc.org |

| Pictet-Spengler Reaction | 2-(4-Methoxyphenyl)ethylamine | Aldehyde (e.g., formaldehyde) | 7-Methoxy-1,2,3,4-tetrahydroisoquinoline | nih.govmdpi.com |

| Catalytic Hydrogenation | This compound | H₂, Catalyst (e.g., Pd/C, PtO₂) | 7-Methoxy-1,2,3,4-tetrahydroisoquinoline | nih.govmdpi.comnih.govrsc.orgrsc.org |

Oxidation Reactions of Methoxyisoquinoline Derivatives

The oxidation of isoquinoline derivatives can occur at either the nitrogen atom of the pyridine ring or at the carbocyclic ring, depending on the oxidant and the substitution pattern of the molecule.

A key oxidation reaction of this compound is its conversion to the corresponding N-oxide. The synthesis of this compound N-oxide has been achieved through an intramolecular oxidative cyclization of a ketoxime with an alkene moiety, using phenyliodine bis(trifluoroacetate) (PIFA) as the oxidant nih.gov. Isoquinoline N-oxides are valuable intermediates as they can undergo further transformations, such as the Boekelheide rearrangement sigmaaldrich.comnih.gov.

The oxidation of the tetrahydroisoquinoline ring system can lead to the corresponding dihydroisoquinoline or fully aromatic isoquinoline. For instance, 1,2,3,4-tetrahydroisoquinolines can be oxidized to 3,4-dihydroisoquinolines using molecular oxygen in the presence of a copper(II) chloride catalyst semanticscholar.org. Furthermore, N-methyl-1,2,3,4-tetrahydroisoquinoline has been shown to be oxidized to the N-methyl-isoquinolinium ion by monoamine oxidase scispace.com.

| Substrate | Reagent/Condition | Product | Reference |

| o-vinylaryl ketoxime | Phenyliodine bis(trifluoroacetate) (PIFA) | This compound N-oxide | nih.gov |

| 1,2,3,4-Tetrahydroisoquinoline | O₂, CuCl₂ | 3,4-Dihydroisoquinoline | semanticscholar.org |

| N-Methyl-1,2,3,4-tetrahydroisoquinoline | Monoamine oxidase | N-Methyl-isoquinolinium ion | scispace.com |

Reactions at the Methoxy Group and its Impact on Reactivity

The methoxy group at the 7-position of the isoquinoline ring is a potential site for chemical modification, primarily through ether cleavage. The presence of this group significantly influences the reactivity of the entire molecule by activating the benzene ring towards electrophilic substitution.

Cleavage of the methoxy group to yield the corresponding 7-hydroxyisoquinoline is a common transformation. This can be achieved using various reagents, such as strong acids like hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃) nih.govorganic-chemistry.org. The selective cleavage of methoxy groups is a valuable synthetic tool, as the resulting hydroxyl group can be further functionalized. A radical hydrogen abstraction reaction has also been reported for the selective cleavage of methoxy groups adjacent to a hydroxyl group, although this specific scenario is not directly applicable to this compound itself without prior modification nih.govresearchgate.net.

The electron-donating nature of the methoxy group is crucial for the success of key synthetic reactions like the Bischler-Napieralski and Pictet-Spengler cyclizations, which rely on the nucleophilicity of the aromatic ring for the intramolecular electrophilic substitution step rsc.org. Therefore, any reaction that modifies or removes the methoxy group will have a profound impact on the subsequent reactivity of the isoquinoline system.

| Reaction | Reagents | Product | References |

| Demethylation | HBr or BBr₃ | 7-Hydroxyisoquinoline | nih.govorganic-chemistry.org |

Mechanisms of Biological Action

Derivatives of this compound exert their biological effects through diverse and specific mechanisms at the molecular level. These include the inhibition of critical enzymes involved in inflammatory and epigenetic pathways, and the modulation of receptors within the central nervous system. The structural characteristics of the this compound core, combined with various substitutions, allow for targeted interactions with these biological macromolecules, leading to a wide array of pharmacological activities.

The this compound framework has proven to be a versatile scaffold for the design of potent and selective enzyme inhibitors. Researchers have successfully developed derivatives that target key enzymes implicated in disease, such as kinases, cyclooxygenases, and histone deacetylases.

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical enzyme in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R), which are central to the innate immune response. nih.gov Dysregulation of IRAK4 activity is linked to various inflammatory and autoimmune diseases. acrabstracts.org Consequently, the development of IRAK4 inhibitors is a significant area of therapeutic research.

A notable this compound derivative, 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide , also known as PF-06650833 (Zimlovisertib) , has emerged as a potent and highly selective inhibitor of IRAK4. nih.govresearchgate.net Developed through fragment-based drug design, this compound demonstrates nanomolar potency in cellular assays. nih.gov Structural studies have revealed that the this compound core of PF-06650833 plays a crucial role in its binding to the active site of IRAK4. nih.gov The methyl ether on the isoquinoline ring makes a van der Waals interaction with the gatekeeper residue Tyr262. nih.gov

The high selectivity of PF-06650833 for IRAK4 over other kinases, including the closely related IRAK1, is a key attribute, potentially minimizing off-target effects. nih.gov In preclinical studies, PF-06650833 has been shown to block inflammatory responses in models of rheumatic diseases. nih.govcornell.edu It effectively reduces the release of inflammatory cytokines and matrix metalloproteinases in response to various stimuli. nih.gov

| Compound | Target | IC₅₀ (nM) | Assay Type | Selectivity |

|---|---|---|---|---|

| PF-06650833 (Zimlovisertib) | IRAK4 | 0.2 | Enzyme Assay | ~7,000-fold more selective for IRAK4 than IRAK1 |

| PF-06650833 (Zimlovisertib) | IRAK4 | 2.4 | PBMC Assay (TNF release) |

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov There are two main isoforms, COX-1 and COX-2. While direct studies on this compound derivatives as COX inhibitors are limited in the available literature, research on the broader class of isoquinoline alkaloids has indicated potential for COX inhibition. nih.govbenthamdirect.com For instance, some isoquinoline alkaloids have been reported to inhibit the transcriptional activity of COX-2. nih.gov The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to reduce the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com The structural features of the isoquinoline scaffold may offer a foundation for designing novel COX inhibitors.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones. nih.gov The inhibition of HDACs has emerged as a promising strategy in cancer therapy. nih.govnih.gov The isoquinoline and tetrahydroisoquinoline scaffolds have been identified as viable starting points for the development of novel HDAC inhibitors. nih.govnih.govnih.gov

Research has shown that isoquinoline-based hydroxamic acid derivatives can exhibit potent inhibitory activity against HDAC1, HDAC3, and HDAC6. nih.gov For example, one such derivative, compound 10c , displayed IC₅₀ values in the low nanomolar range against these HDAC isoforms. nih.gov Structure-activity relationship (SAR) studies have highlighted the importance of the substitution pattern on the isoquinoline ring for HDAC inhibitory activity. nih.gov In studies involving tetrahydroisoquinoline derivatives, the point of attachment of the N-hydroxyacrylamide group to the ring was found to be critical, with substitution at the 7-position being more favorable than at the 6-position for HDAC inhibition. nih.gov

| Compound | Target | IC₅₀ (nM) |

|---|---|---|

| Compound 10c (Isoquinoline-based) | HDAC1 | 4.17 ± 0.11 |

| HDAC3 | 4.00 ± 0.10 | |

| HDAC6 | 3.77 ± 0.07 |

Derivatives of this compound have also been investigated for their ability to interact with various receptors in the central and peripheral nervous systems. The tetrahydroisoquinoline core, in particular, has been a focus of research in the modulation of neurotransmitter systems.

The modulation of neurotransmitter systems is a key mechanism for the treatment of a wide range of neurological and psychiatric disorders. Derivatives of tetrahydroisoquinoline, which are structurally related to this compound, have shown affinity for both dopamine (B1211576) and serotonin (B10506) receptors.

Specifically, a series of analogues with a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (B1597929) core have been synthesized and evaluated for their affinity at dopamine D1, D2, and D3 receptors. nih.gov These compounds generally exhibited strong and selective affinity for the D3 receptor. nih.gov Docking studies suggest that the arylamine portion of these molecules, which includes the 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol unit, binds to the orthosteric binding pocket of the D3 receptor. nih.gov The presence of the 7-hydroxyl group on the tetrahydroisoquinoline ring appears to contribute to the higher D3 receptor affinity compared to analogues with a 6,7-dimethoxy substitution pattern. nih.gov

In the realm of the serotonergic system, derivatives of 8-hydroxy-6,7-dimethoxy-tetrahydroisoquinoline have been identified as inverse agonists of the 5-HT₇ receptor. regionh.dk This receptor is involved in the regulation of mood, learning, and circadian rhythms. The 8-hydroxy-6,7-dimethoxy substitution pattern was found to be preferred for inverse agonist activity at the 5-HT₇ receptor. regionh.dk These findings suggest that the tetrahydroisoquinoline scaffold, with specific methoxy and hydroxy substitutions, can be fine-tuned to achieve selective modulation of different neurotransmitter receptors.

| Compound Class | Target Receptor | Observed Activity |

|---|---|---|

| 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Derivatives | Dopamine D3 Receptor | Strong and selective affinity |

| 8-Hydroxy-6,7-dimethoxy-tetrahydroisoquinoline Derivatives | Serotonin 5-HT₇ Receptor | Inverse agonism |

Unraveling the Pharmacological Intricacies of this compound Derivatives in Cellular Research

An exploration into the diverse biological activities of this compound derivatives has revealed their significant potential in modulating key cellular pathways implicated in a range of diseases. From interacting with crucial neurotransmitter receptors to influencing the complex signaling cascades that govern cell fate, these compounds have emerged as a focal point of intensive pharmacological and biological investigation.

2 Pharmacological Activities

2 D2 Dopamine Agonist Activity

Recent pharmacological evaluations have shed light on the interaction of this compound derivatives with dopamine receptors, particularly the D2 subtype. While extensive research has focused on the high affinity and selectivity of certain 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol derivatives for the D3 dopamine receptor, their binding affinity for the D2 receptor has also been characterized.

A study focused on a series of these isoquinoline analogs revealed that while they predominantly act as potent D3 receptor antagonists, they also exhibit measurable affinity for D2 receptors. For instance, the 4-cyanophenyl analog of this series, while demonstrating strong D3 receptor affinity (6.3 nM), notably lacked affinity for D1 and D2 receptors. Conversely, a related analog showed low D2 receptor affinity with a Ki value of 860 nM. This differential binding highlights the nuanced structure-activity relationships that govern the interaction of these isoquinoline derivatives with dopaminergic targets. The dopaminergic system, comprising five receptor subtypes (D1-D5), is integral to various brain functions, and the D2-like receptors (D2, D3, and D4) are key targets in the treatment of neurological and psychiatric disorders.

Pharmacological and Biological Research on 7 Methoxyisoquinoline Derivatives

3 Modulation of Cellular Pathways

The influence of 7-methoxyisoquinoline derivatives extends beyond receptor binding, delving into the intricate network of intracellular signaling pathways that control cellular processes such as inflammation, proliferation, and survival.

1 NF-κB Pathway Modulation

The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, and its dysregulation is a hallmark of many chronic diseases. Isoquinoline (B145761) alkaloids, the parent class of this compound, have demonstrated the ability to modulate this pathway. Research on bisbenzylisoquinoline alkaloids has shown their suppressive effects on the expression and activation of NF-κB in various human T-cell lines. The mechanism of NF-κB activation typically involves the phosphorylation and subsequent degradation of its inhibitory protein, IκBα, which then allows the NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Certain quinoline (B57606) derivatives have been found to inhibit the canonical NF-κB pathway by interfering with the nuclear translocation of NF-κB, rather than preventing the degradation of IκBα. This suggests a mechanism of action that targets the later stages of NF-κB activation.

2 MAPK Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the ERK, JNK, and p38 pathways, are fundamental in transducing extracellular signals into cellular responses that govern cell proliferation, differentiation, and stress responses. Isoquinoline alkaloids have been shown to exert significant influence over these pathways. For example, the isoquinoline alkaloid berberine (B55584) has been observed to affect the phosphorylation of JNK and p38 MAPK. Other isoquinoline derivatives, such as isoliensinine, have been found to induce apoptosis in cancer cells by targeting the p38 and JNK pathways. These findings underscore the capacity of the isoquinoline scaffold to interact with and modulate the activity of key kinases within the MAPK cascades, thereby influencing critical cellular outcomes.

3 Cell Cycle Arrest and Apoptosis Induction

A significant body of research has highlighted the potent ability of quinoline and isoquinoline derivatives to halt the cell cycle and trigger programmed cell death, or apoptosis, in cancer cells. These compounds have been shown to induce cell cycle arrest at various phases, including G0/G1 and G2/M, thereby preventing cancer cell proliferation.

Mechanistic studies have revealed that these effects are often mediated by the modulation of key regulatory proteins. For instance, some quinazoline (B50416) derivatives, which share a similar bicyclic core with isoquinolines, have been found to induce G1 phase arrest. Furthermore, the induction of apoptosis by these compounds is frequently associated with the altered expression of proteins in the Bcl-2 family, which are central regulators of the intrinsic apoptotic pathway, and the activation of caspases, the executioner enzymes of apoptosis. Specifically, tetrahydrobenzo[h]quinoline, a quinoline derivative, has been shown to reduce the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. nih.gov

| Compound Class | Cell Line | Effect | Reference |

| Quinazoline Derivatives | SHSY-5Y | G0/G1 phase arrest | nih.gov |

| Quinazoline Schiff Bases | MCF-7 | Apoptosis induction | researchgate.net |

| Tetrahydrobenzo[h]quinoline | MCF-7 | Apoptosis induction, Bcl-2 downregulation, Bax upregulation | nih.gov |

| Fangchinoline Derivatives | Leukemia cells | G0/G1 cell cycle arrest and apoptosis | researchgate.net |

4 Inhibition of Tubulin Polymerization

The disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Several derivatives of this compound and related heterocyclic systems have been identified as potent inhibitors of tubulin polymerization. These compounds often act by binding to the colchicine (B1669291) binding site on β-tubulin, thereby preventing the formation of microtubules, which are essential for cell division.

A notable example is 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a compound that has demonstrated significant antiproliferative activity and inhibition of tubulin polymerization. nih.gov Its mechanism of action is believed to involve disruption of the tumor vasculature in addition to its direct effects on microtubule dynamics. nih.gov Similarly, certain 2-anilino-3-aroylquinolines have been shown to be potent inhibitors of tubulin polymerization, with molecular docking studies confirming their interaction with the colchicine binding site. researchgate.net

| Compound | Activity | IC50 (Tubulin Polymerization) | Reference |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Antiproliferative, Tubulin Polymerization Inhibition | Not specified | nih.gov |

| 2-Anilino-3-aroylquinoline (Compound 7f) | Tubulin Polymerization Inhibition | 2.04 µM | researchgate.net |

5 DNA Fragmentation

The induction of DNA damage is a key mechanism through which many anticancer agents exert their cytotoxic effects. Isoquinoline alkaloids have been shown to interact with DNA, leading to structural changes and damage that can ultimately trigger cell death. The isoquinoline alkaloid berberine, for instance, has been demonstrated to induce molecular DNA damage in HeLa cells, an effect that was visualized using the Comet assay. researchgate.net This damage is thought to contribute to its antineoplastic activity. researchgate.net The interaction of these alkaloids with DNA can disrupt essential cellular processes such as replication and transcription. nih.gov While direct studies on this compound derivatives and DNA fragmentation are limited, the established activity of the broader isoquinoline class suggests that this may be a relevant mechanism of action.

Therapeutic Applications of Isoquinoline Derivatives

Isoquinoline and its analogs represent a structurally diverse and important class of compounds that are widely utilized as pharmaceuticals. nih.gov The isoquinoline scaffold has become a primary focus of therapeutic research due to a wide range of biological activities. nih.gov Derivatives of isoquinoline have demonstrated a variety of therapeutic uses, including antitumor, antibacterial, anti-inflammatory, antiviral, antimicrobial, and antifungal properties, making them valuable in medicinal chemistry. wisdomlib.org Research has explored their potential as treatments for a broad spectrum of ailments, such as tumors, infections, nervous system diseases, and cardiovascular diseases. nih.gov

Anti-cancer Potential

The anticancer properties of isoquinoline derivatives have received considerable attention in recent years. amerigoscientific.com Compounds containing the isoquinoline scaffold are used to treat tumors, with many in clinical application or at the pre-clinical stage. nih.gov Natural compounds such as noscapine (B1679977) and emetine (B1671215) have shown effectiveness against various cancer types in preclinical studies. amerigoscientific.com Noscapine, for instance, works by disrupting microtubule dynamics and inducing apoptosis in cancer cells. amerigoscientific.com Emetine has demonstrated potent anticancer activity by inhibiting protein synthesis in cancerous cells. amerigoscientific.com

Synthetic derivatives have also shown significant promise. A series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives were synthesized and evaluated for their affinities for sigma-1 and sigma-2 receptors, the latter of which is over-expressed in many proliferative cancer cells. nih.gov Several of these analogs demonstrated high affinity and selectivity for the sigma-2 receptor and showed moderate anticancer activities against human liver Huh-7 tumor cells and human esophagus KYSE-140 cancer cells. nih.gov

Another compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, was identified as a promising anticancer lead, inhibiting tumor growth by 62% in mice. nih.gov This compound exhibited extremely high antiproliferative activity in the NIH-NCI 60 human tumor cell line panel, with GI50 values at the 10⁻¹⁰ M level. nih.gov Mechanistic studies revealed that it inhibited tumor cell proliferation, induced apoptosis, and disrupted tumor vasculature. nih.gov Further synthetic analogues with substitutions on the quinazoline ring were evaluated to enhance antitumor activity and improve drug-like properties. nih.gov

| Compound/Derivative Class | Mechanism/Target | Observed Effect | Cell Lines/Model |

|---|---|---|---|

| Noscapine | Microtubule dynamics disruption, apoptosis induction | Efficacy against various cancer types | Preclinical studies amerigoscientific.com |

| Emetine | Protein synthesis inhibition | Potent anticancer activity | Preclinical studies amerigoscientific.com |

| 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives | Sigma-2 receptor binding | Moderate anticancer activity | Human liver Huh-7 and esophagus KYSE-140 cancer cells nih.gov |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Inhibition of cell proliferation, apoptosis induction, tumor vasculature disruption | High antiproliferative activity (GI50 at 10⁻¹⁰ M level) | NIH-NCI 60 human tumor cell line panel nih.gov |

Anti-inflammatory and Antioxidant Activities

Isoquinoline frameworks possess a broad range of pharmacological activities, including anti-inflammatory and antioxidant actions. nih.gov Many natural isoquinoline alkaloids are known for these properties. amerigoscientific.comnih.gov For example, berberine has shown potential in treating inflammatory diseases by inhibiting pro-inflammatory cytokines and enzymes. amerigoscientific.com Sanguinarine, another isoquinoline alkaloid, also exhibits anti-inflammatory and antioxidant effects. nih.gov The diverse biological activities of quinoline, isoquinoline, and indole (B1671886) compounds include antioxidant and anti-inflammatory properties. nih.govresearchgate.net

Synthetic derivatives have also been a focus of research. The anti-inflammatory and antioxidant activity of 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride was studied, revealing a pronounced anti-inflammatory effect that was 3.3 times greater than the reference drug diclofenac (B195802) sodium at a specific dose. biomedpharmajournal.org This compound demonstrated a pronounced analgesic and anti-inflammatory activity. biomedpharmajournal.org

In a separate study, a series of 7-methoxy benzofuran (B130515) pyrazoline derivatives were synthesized and screened for anti-inflammatory and antioxidant activities. researchgate.net Several compounds showed significant inhibition of oedema volume, with compounds 4g and 5m showing 83.89% and 80.49% inhibition, respectively. researchgate.net Many of the synthesized compounds also demonstrated excellent antioxidant activity compared to the standard, ascorbic acid. researchgate.net

| Compound/Derivative Class | Activity | Key Finding | Reference |

|---|---|---|---|

| Berberine | Anti-inflammatory | Inhibits pro-inflammatory cytokines and enzymes. amerigoscientific.com | amerigoscientific.com |

| 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | Anti-inflammatory | Showed a 3.3 times higher anti-inflammatory effect than diclofenac sodium in a rat model. biomedpharmajournal.org | biomedpharmajournal.org |

| 7-methoxy benzofuran pyrazoline derivatives (4g, 5m) | Anti-inflammatory | Inhibited oedema volume by 83.89% and 80.49%, respectively. researchgate.net | researchgate.net |

| 7-methoxy benzofuran pyrazoline derivatives (4g, 4h, 4k, 4m, 5g, 5h, 5k, 5m) | Antioxidant | Showed excellent antioxidant activity compared with ascorbic acid. researchgate.net | researchgate.net |

Neuroprotective Effects and Neurological Disorders

Isoquinoline alkaloids and their derivatives are recognized for their potential in treating nervous system diseases. nih.gov Natural isoquinoline alkaloids such as nuciferine, berberine, and tetrandrine (B1684364) have demonstrated a variety of neuroprotective pharmacological activities. nih.gov Nuciferine can exert neuroprotective effects by inhibiting neuroinflammation and reducing oxidative damage. nih.gov Berberine is considered a potential drug for the multi-target treatment of neurodegenerative diseases, partly by improving metabolic disorders and optimizing energy metabolism. nih.gov Tetrandrine's main neuroprotective mechanism involves regulating ion channels to maintain intracellular calcium homeostasis. nih.gov

Synthetic derivatives are also being explored for their neuroprotective potential. 1,2,3,4-Tetrahydroisoquinoline (B50084) (THIQ) derivatives possess a broad spectrum of biological activities, including anti-Alzheimer properties. researchgate.netnuph.edu.ua A study on new 6-aminoquinoxaline (B194958) derivatives led to the identification of a hit compound, PAQ (4c), which showed neuroprotective effects on dopaminergic neurons in cellular models of Parkinson's disease. nih.gov This compound was able to attenuate neurodegeneration in a mouse model of Parkinson's, making it an interesting drug candidate. nih.gov The neuroprotective action was partially attributed to the activation of reticulum endoplasmic ryanodine (B192298) receptor channels. nih.gov Furthermore, isoquinoline alkaloids have been shown to promote the proliferation of vascular endothelial cells and the regeneration of neurons, which can help improve memory and cognitive dysfunction caused by neuronal damage. nih.gov

Antimicrobial and Antiviral Properties

The isoquinoline scaffold is a key component in compounds with antimicrobial and antiviral activities. wisdomlib.org Traditionally, isoquinoline derivatives have been used for their antimicrobial properties. amerigoscientific.com The natural alkaloid berberine, for example, has demonstrated broad-spectrum antimicrobial activity against bacteria, fungi, and parasites by disrupting microbial cell membranes and inhibiting metabolic processes. amerigoscientific.com

Research into synthetic derivatives has yielded promising results. A series of novel 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (B165840) derivatives were synthesized and screened for antimicrobial activity. researchgate.net One compound, 3l, showed the highest effect on most tested bacterial and unicellular fungal strains, particularly against E. coli, P. aeruginosa, and C. neoformans. researchgate.net This compound also demonstrated significant antibiofilm properties. researchgate.net

In the realm of antiviral research, quinoxaline (B1680401) derivatives have shown very interesting biological properties. nih.govmdpi.com They are being investigated as promising candidates for antiviral intervention, including against respiratory pathogens. nih.gov Studies have identified the quinoxaline scaffold as a core moiety for designing potential novel anti-HIV agents. mdpi.com

Analgesic and Antipyretic Properties

Isoquinoline derivatives have been traditionally used for pain relief. amerigoscientific.com Modern research continues to explore their potential in pain management. amerigoscientific.com Synthetic analogs of isoquinoline alkaloids have also been investigated, with some compounds identified as showing promising analgesic activity. biomedpharmajournal.org

A study on 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride demonstrated that it has a pronounced analgesic effect in both thermal and chemical irritation models. biomedpharmajournal.org It is suggested that this compound could be used in medical practice as a non-narcotic analgesic. biomedpharmajournal.org Similarly, research on novel quinazoline derivatives has identified compounds with potent analgesic activity, with some being more potent than the reference drug Indomethacin. nih.gov The marketed drug proquazone (B1679723) is a quinazoline-based non-steroidal anti-inflammatory agent used for rheumatoid arthritis and osteoarthritis. mdpi.com

The antipyretic effects of related compounds have also been noted. For instance, a high dose of Potamogeton perfoliatus extract, which contains various secondary metabolites, exhibited a pronounced antipyretic activity comparable to paracetamol. mdpi.com In another study, extracts from Sonneratia caseolaris fruits also showed good antipyretic responses. nih.gov

Cardioprotective Effects

Derivatives of isoquinoline are being investigated for their potential in treating cardiovascular and cerebrovascular diseases. nih.gov Studies on the cardioprotective properties of isoquinoline alkaloids such as 1-(4'-methoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (F-4) have been conducted under hypoxia conditions in vitro. ecronicon.net The search for new compounds with cardioprotective effects among derivatives of related heterocyclic structures like 3-oxypyridine is also considered a promising area of research. researchgate.net

Novel synthetic tetrahydroisoquinoline analogs have been shown to be potent cardioprotective agents. nih.gov In an isolated perfused rat heart model, these analogs provided excellent cardioprotection, significantly improving left ventricular developed pressure recovery and reducing the increase in end-diastolic pressure following global ischemia. nih.gov One compound, in particular, was more effective at reducing infarct size than the reference compound. nih.gov Similarly, the 4-anilinoquinazoline (B1210976) derivative PD153035 was found to be a potent cardioprotective compound, strongly protecting against heart and cardiomyocyte damage induced by ischemia/reperfusion. nih.gov Its mechanism of action is believed to involve the activation of mitochondrial KATP channels. nih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

| Noscapine |

| Emetine |

| 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one |

| Berberine |

| Sanguinarine |

| 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride |

| Diclofenac sodium |

| Ascorbic acid |

| Nuciferine |

| Tetrandrine |

| 1,2,3,4-Tetrahydroisoquinoline (THIQ) |

| PAQ (4c) (a 6-aminoquinoxaline derivative) |

| 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide |

| Indomethacin |

| Proquazone |

| Paracetamol |

| 1-(4'-methoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |

| PD153035 (a 4-anilinoquinazoline derivative) |

Other Pharmacological Activities (e.g., Antidiabetic, Antispasmodic)

While research into this compound derivatives has primarily focused on areas like oncology and neuroscience, the core isoquinoline scaffold is known for a wide array of biological effects, including antispasmodic and potential antidiabetic activities. nih.govmdpi.com

Antispasmodic Activity: The most prominent example of an isoquinoline alkaloid with antispasmodic properties is papaverine (B1678415), a compound featuring a 6,7-dimethoxyisoquinoline (B95607) core. wikipedia.org Papaverine is utilized for treating visceral and vascular spasms. wikipedia.orgncats.io Its mechanism of action involves the non-selective inhibition of phosphodiesterase (PDE) enzymes, particularly PDE10A, which leads to increased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). encyclopedia.pubnih.gov This increase in cyclic nucleotides promotes smooth muscle relaxation. encyclopedia.pubnih.gov

The direct, musculotropic effect of papaverine is unrelated to muscle innervation and results in the relaxation of the smooth musculature in larger blood vessels. ncats.io Structure-activity relationship studies on analogues of papaverine, such as reticuline, norarmepavine, and coclaurine, have demonstrated that the benzylisoquinoline backbone is fundamental to this antispasmodic effect. nih.gov These findings suggest that the this compound moiety, as a key component of the papaverine structure, is integral to its muscle relaxant properties. The biological activity of isoquinoline derivatives as smooth muscle relaxants has spurred the synthesis of new analogues for investigation. mdpi.commdpi.com

Antidiabetic Activity: The broader class of isoquinoline alkaloids has been investigated for potential in managing diabetes. rsc.org However, specific studies focusing on this compound derivatives for antidiabetic activity are not extensively documented in the current body of scientific literature. The therapeutic potential of this specific subclass in glycemic control remains an area for future exploration.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous natural and synthetic compounds with diverse biological activities. rsc.orgdntb.gov.uaresearchgate.net Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of these analogues by identifying the chemical features that govern their biological effects.

Influence of Methoxy (B1213986) Group Position and Other Substituents on Activity

The methoxy group is a prevalent substituent in many natural products and approved drugs, where it can significantly influence ligand-target binding, physicochemical properties, and pharmacokinetic parameters. nih.gov In isoquinoline derivatives, the position and nature of substituents, including methoxy groups, play a critical role in determining biological activity.

The 6,7-dimethoxy substitution pattern is a common feature in many biologically active tetrahydroisoquinolines. SAR studies on a series of 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline derivatives revealed their potential as multidrug resistance (MDR) reversers. researchgate.netnih.gov In these studies, different aryl-substituted amides, esters, and alkylamines were attached to the core scaffold to probe the effects of these modifications on interactions with efflux pumps like P-glycoprotein (P-gp). researchgate.netnih.gov The results indicated that the nature of the linker and the aryl moiety significantly modulated P-gp inhibitory activity and selectivity. nih.gov

Further SAR studies on opioid peptidomimetics incorporating a 7-substituted tetrahydroisoquinoline scaffold (Dmt-Tiq) highlighted the importance of the substituent at the 7-position. mdpi.com The introduction of various substituted benzyl (B1604629) pendants at this position was explored to define the structural requirements for activity at kappa (KOR) and mu (MOR) opioid receptors. It was found that substitutions on the benzyl ring could maintain a KOR agonist/MOR partial agonist profile, while meta-substituted analogues were consistently more potent at MOR than KOR. mdpi.com This demonstrates that modifications to substituents attached at the C-7 position of the isoquinoline ring can fine-tune the pharmacological profile of the resulting compounds.

In other heterocyclic systems, the presence of methoxy groups on phenyl rings attached to the core structure has also been shown to be important for activity. For instance, isoquinoline systems with 4-methoxyphenyl (B3050149) substitutions at the C-3 and C-4 positions exhibited significant antifungal activity. nih.gov The presence of methoxy groups in berberine and sanguinarine, two other well-known isoquinoline alkaloids, appears to be relevant for their cytotoxic effects. researchgate.net

Stereochemistry and Biological Activity

Many isoquinoline alkaloids derived from natural sources are chiral, and their biological activities are often highly dependent on their stereochemistry. nih.govresearchgate.netresearchgate.net The spatial arrangement of substituents can dictate the affinity and efficacy of a compound at its biological target.

Investigations into enantiomeric pairs of naturally occurring isoquinoline alkaloids have revealed significant differences in their biological effects. For example, a study on isoquinoline alkaloids isolated from Hylomecon japonica identified three pairs of enantiomers, with certain stereoisomers showing markedly better inhibitory effects against MCF-7 breast cancer cells in vitro. figshare.com This highlights that stereoselectivity is a key factor in the cytotoxic activity of these compounds.

The importance of stereochemistry is also evident in tetrahydroisoquinoline derivatives. A study on the interaction of trimetoquinol (B1172547) (TMQ) and its diastereomers with β-adrenoceptor systems demonstrated a clear stereoselective effect. nih.gov The different stereoisomers possessed distinct potencies as agonists, with the rank order of potency being racemic-TMQ > erythro-α-hydroxy TMQ > threo-α-hydroxy TMQ. nih.gov This stereoselectivity was proposed to occur at the level of the membrane-bound adenylate cyclase. nih.gov

Similarly, SAR analysis of dimeric monoterpenoid quinoline alkaloids with antimycobacterial activity showed that the stereochemistry at the C-3 position was the primary determinant of potency differences between isomers. mdpi.com The stereochemistry dictates how the molecule fits into the binding site of its target, with one isomer assuming a conformation that better complements the binding pocket, leading to increased activity, while the other may experience steric hindrance, reducing its efficacy. mdpi.com These examples underscore the principle that stereochemistry is a critical determinant of the biological activity of isoquinoline alkaloids and their analogues.

Pharmacokinetics and Pharmacodynamics (Pre-clinical and Clinical)

The pharmacokinetic and pharmacodynamic properties of this compound derivatives are critical to their development as therapeutic agents. These properties determine the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, as well as its interaction with biological targets.

Metabolic Stability and Cytochrome P450 Inhibition